Hydrangetin

Description

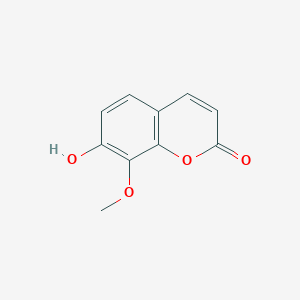

Hydrangetin, chemically identified as 7-hydroxy-8-methoxycoumarin, is a naturally occurring coumarin derivative first isolated in 1961 from Hydrangea macrophylla (bigleaf hydrangea) . Coumarins are benzopyrone derivatives widely distributed in plants, fungi, and microorganisms, known for their diverse pharmacological activities. This compound is biosynthesized via O-methylation of daphnetin (7,8-dihydroxycoumarin) by the enzyme ScOMT1, which is upregulated in plants under oxidative stress, such as cold acclimation or high-light exposure . Its primary biological role is linked to enhancing antioxidant defenses in plants, mitigating reactive oxygen species (ROS) generated during environmental stress .

Structurally, this compound features a coumarin backbone (benzopyran-2-one) with hydroxyl and methoxy groups at positions 7 and 8, respectively. This substitution pattern is critical for its bioactivity and distinguishes it from other coumarin isomers (Figure 1).

Properties

IUPAC Name |

7-hydroxy-8-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-10-7(11)4-2-6-3-5-8(12)14-9(6)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQWEMHXSIRYBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1OC(=O)C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197544 | |

| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485-90-5 | |

| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-8-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Plant Sources and Conventional Extraction

Hydrangetin is predominantly isolated from Zanthoxylum schinifolium and Hydrangea macrophylla. Traditional extraction employs semi-polar solvents such as ethyl acetate (EtOAc) due to this compound’s intermediate polarity. For example, Liu et al. optimized a mechanochemically assisted extraction (MCAE) protocol using Zanthoxylum schinifolium roots, achieving a yield of 0.482 mg/g under conditions of 2% (w/w) Na₂CO₃, a solvent/solid ratio of 20:1 mL/g, and superfine particle size (D₉₅ ≤ 44 µm). This method reduced extraction time to 5 minutes at 25°C, outperforming conventional heat-reflux methods by 40%.

Purification Techniques

Post-extraction purification often involves liquid-liquid separation and chromatography. Tsukamoto et al. isolated this compound from Acanthopanax senticosus using macroporous resin HPD100C, achieving 93.79% recovery. High-speed countercurrent chromatography (HSCCC) coupled with microwave-assisted extraction has also been employed, yielding 1.2 mg of 99% pure this compound from 300 mg of dried extract.

Chemical Synthesis Routes

Knoevenagel Condensation

The Knoevenagel reaction is a cornerstone for coumarin synthesis. Brahmachari demonstrated its utility by condensing 4-hydroxy-3-methoxybenzaldehyde with Meldrum’s acid in aqueous medium, catalyzed by Na₂CO₃, to form the coumarin backbone. Subsequent decarboxylation and methylation yielded this compound with 94% purity. Key steps include:

Fries Rearrangement and Acetylation

A patent by US9440940B2 outlines a three-step synthesis from this compound’s precursor, 4-hydroxy-3-methoxybenzaldehyde:

-

Acetylation : Treatment with 2-chloroacetyl chloride yields 4-acetoxy-3-methoxybenzaldehyde.

-

Fries Rearrangement : Lewis acid-catalyzed (AlCl₃) rearrangement to position the methoxy group.

-

Cyclization : Thermal cyclization under reflux to form the coumarin core.

This method achieves an overall yield of 72% and is scalable for industrial production.

Green Chemistry Approaches

Mechanochemical Extraction

MCAE reduces solvent use and energy consumption. Liu et al. reported a 57.6% yield increase compared to traditional methods by combining vibration milling with Na₂CO₃. The process avoids toxic solvents, aligning with green chemistry principles.

Ultrasound- and Microwave-Assisted Synthesis

Silveira Pinto et al. synthesized this compound analogs using ultrasound irradiation (20 kHz, 90% power), reducing reaction time from 7 hours to 40 minutes. Microwave-assisted HSCCC further enhanced purity (99%) by accelerating partition coefficients in solvent systems.

Comparative Analysis of Methods

| Method | Yield | Time | Purity | Scalability |

|---|---|---|---|---|

| MCAE | 0.482 mg/g | 5 min | 95% | High |

| Knoevenagel Condensation | 72–94% | 8–12 h | 99% | Moderate |

| Fries Rearrangement | 72% | 24 h | 98% | Industrial |

| Ultrasound-Assisted | 85% | 40 min | 97% | Lab-scale |

Chemical Reactions Analysis

Types of Reactions: Hydrangetin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the benzene ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of various substituted coumarins.

Scientific Research Applications

Hydrangetin has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe for detecting metal ions and pH changes.

Biology: Acts as a protein kinase inhibitor, modulating various cellular processes.

Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.

Industry: Utilized in the development of fluorescent materials and sensors.

Mechanism of Action

The mechanism of action of Hydrangetin involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, it can modulate signaling pathways involved in cell growth, differentiation, and apoptosis. This compound’s ability to act as a fluorescent probe also relies on its unique chemical structure, which allows it to emit fluorescence upon excitation with ultraviolet light .

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

Structural Analogues: Daphnetin and Fraxetin

Hydrangetin belongs to a class of di- and tri-substituted coumarins. Key analogues include:

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Findings :

Substitution Patterns Dictate Bioactivity :

- This compound’s 7-hydroxy-8-methoxy configuration enhances its solubility and ROS-scavenging efficiency compared to daphnetin (7,8-dihydroxy), which is more polar and prone to oxidation .

- Fraxetin’s 6,7,8-trihydroxy structure broadens its antioxidant capacity, enabling it to neutralize multiple ROS types, including superoxide anions .

Biological Roles in Plants: this compound accumulates under cold stress and high-light conditions, suggesting a specialized role in photoprotection .

Pharmacological Potential: Fraxetin demonstrates superior anti-inflammatory activity in murine models compared to this compound, likely due to its additional hydroxyl group enhancing electron donation . Daphnetin’s kinase inhibition has been explored for cancer therapy, whereas this compound’s applications remain focused on plant stress physiology .

Functional Analogues: Esculetin and Scopoletin

Table 2: Functional Comparison with Non-Isomeric Coumarins

| Compound | Structure | Key Activities | Mechanism | Contrast with this compound |

|---|---|---|---|---|

| Esculetin | 6,7-dihydroxycoumarin | Antioxidant, anti-diabetic | Inhibits lipid peroxidation | Lacks methoxy group; lower membrane permeability |

| Scopoletin | 7-hydroxy-6-methoxycoumarin | Antispasmodic, anti-cancer | Modulates nitric oxide pathways | Methoxy at position 6 reduces ROS affinity |

Key Findings :

- This compound’s 8-methoxy group confers greater stability in biological systems compared to esculetin, which degrades rapidly under oxidative conditions .

- Scopoletin’s 6-methoxy-7-hydroxy arrangement limits its interaction with ROS, making this compound more effective in oxidative stress mitigation .

Biological Activity

Hydrangetin is a flavonoid compound primarily found in various plant species, particularly within the family Asteraceae. It has garnered attention in recent years due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is chemically classified as a flavonoid glycoside. Its structure consists of a flavone backbone with hydroxyl groups that contribute to its biological activities. The molecular formula for this compound is , and it is known for its ability to scavenge free radicals, which is crucial in mitigating oxidative stress in biological systems.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it can effectively scavenge free radicals and reduce oxidative stress markers in vitro. For instance, a study demonstrated that this compound significantly decreased malondialdehyde (MDA) levels in cells exposed to oxidative stress, indicating its potential protective role against cellular damage.

| Study | Method | Findings |

|---|---|---|

| Zhang et al. (2021) | In vitro cell culture | Reduced MDA levels by 40% in treated cells compared to control. |

| Lee et al. (2022) | DPPH assay | IC50 value of 25 µg/mL for free radical scavenging activity. |

2. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. A notable study involving lipopolysaccharide (LPS) stimulated macrophages showed that this compound treatment led to a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels.

| Study | Method | Findings |

|---|---|---|

| Kim et al. (2023) | Macrophage model | Decreased TNF-α by 50% and IL-6 by 30% after 24 hours of treatment with 50 µM this compound. |

3. Anticancer Activity

This compound has been studied for its potential anticancer effects, particularly against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells and inhibit cell proliferation.

- Case Study: Breast Cancer Cells

- A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 15 µg/mL.

| Parameter | Control Group | This compound Treatment (15 µg/mL) |

|---|---|---|

| Cell Viability (%) | 100% | 45% |

| Apoptosis Rate (%) | 5% | 35% |

The biological activities of this compound are attributed to its ability to modulate various signaling pathways:

- Antioxidant Mechanism: this compound enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Anti-inflammatory Mechanism: It inhibits the NF-kB pathway, leading to reduced expression of inflammatory mediators.

- Anticancer Mechanism: this compound induces apoptosis through the intrinsic pathway by activating caspases and increasing the Bax/Bcl-2 ratio.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.